Product packaging for h-Gly-gly-gly-gly-gly-nh2 hbr(Cat. No.:CAS No. 486449-24-5)

h-Gly-gly-gly-gly-gly-nh2 hbr

Cat. No.: B1450671
CAS No.: 486449-24-5
M. Wt: 383.2 g/mol
InChI Key: VBYRFRFJABVQKB-UHFFFAOYSA-N
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Description

Significance of Oligoglycine Systems in Peptide Chemistry and Biophysics Research

Oligoglycines are indispensable tools in peptide chemistry and biophysics due to their unique properties that allow for the systematic study of peptide behavior. Their primary significance lies in their role as a model for the protein backbone, devoid of the complexities introduced by amino acid side chains. nih.gov This "sidechainless" nature enables researchers to isolate and study the intrinsic properties of the peptide backbone itself, including its conformational dynamics and interactions with the surrounding environment. nih.gov

Research has shown that oligoglycines, such as pentaglycine (B1581309), are crucial components in the cell walls of certain bacteria, like Staphylococcus aureus, where they form cross-linking bridges in the peptidoglycan layer, contributing to its structural integrity. smolecule.commedchemexpress.comfrontiersin.org This biological role underscores their importance and has made them targets in the development of antimicrobial agents. frontiersin.org

In the realm of biophysics, oligoglycines are extensively used in molecular dynamics (MD) simulations to understand peptide folding, stability, and self-assembly. nih.govresearchgate.netuiuc.edu Simulations of oligoglycine chains in aqueous solutions help elucidate how peptides interact with water, a key factor driving protein folding. uiuc.edu These studies have revealed that longer oligopeptide chains tend to collapse in water, a phenomenon driven by a balance of forces including van der Waals attractions and electrostatic interactions, sometimes even without the formation of traditional hydrogen bonds. uiuc.edu The C-terminal amide group in molecules like h-Gly-gly-gly-gly-gly-nh2 hbr has been shown to influence fragmentation patterns in mass spectrometry and can promote self-assembly in aqueous solutions. nih.gov

Furthermore, the flexibility of oligoglycine chains makes them useful as linkers in synthetic biology and nanotechnology. Their ability to self-assemble into ordered structures, such as the polyglycine II (PGII) helix, is being harnessed to create novel nanomaterials and functional surfaces. researchgate.netresearchgate.net Studies on diantennary oligoglycines have confirmed the formation of these PGII structures in monolayers, highlighting their potential in creating ordered molecular layers on substrates like mica and graphite (B72142). researchgate.netresearchgate.netsigmaaldrich.com

Application Area Description of Use Key Research Findings
Biophysics Model for protein backbone to study folding and solvent interactions.Oligoglycines collapse in aqueous solution due to a balance of intra-peptide and peptide-solvent interactions. uiuc.edu The osmolyte TMAO induces a more compact state. nih.gov
Structural Biology Used in MD simulations to test and refine force fields.Different force fields (e.g., CHARMM, Amber) yield varied structural tendencies for oligoglycines, highlighting the importance of accurate models. uiuc.edu
Nanotechnology Building blocks for self-assembling nanomaterials and surfaces.Antennary oligoglycines can form atomically smooth layers on surfaces like mica, assembling into polyglycine II structures. researchgate.net
Biochemistry Substrate for studying enzyme mechanisms.Pentaglycine is a known substrate for enzymes like lysostaphin, and studying this interaction provides insight into enzyme-substrate binding and catalysis. frontiersin.org
Molecular Electronics Investigated for charge transport properties in molecular wires.The electrical conductance of oligoglycine chains decays exponentially with length, and terminal groups like cysteine significantly affect conductivity. harvard.edunih.gov

Theoretical Importance of Minimalist Amino Acid Sequences for Structural Elucidation

The study of minimalist amino acid sequences, exemplified by oligoglycines, is of paramount theoretical importance for unraveling the protein folding problem—the challenge of predicting a protein's three-dimensional structure from its amino acid sequence. nih.govpnas.org By simplifying the sequence to a single repeating unit, researchers can eliminate the complex interactions contributed by diverse side chains and focus on the fundamental forces that govern the folding of the polypeptide backbone. nih.govnih.gov

Glycine (B1666218) is unique among the 20 common amino acids because its side chain is a single hydrogen atom. This lack of a bulky side chain provides it with the greatest conformational freedom, allowing the polypeptide backbone to explore a wide range of angles. nih.gov This flexibility makes oligoglycines excellent systems for studying non-canonical structures like turns and loops, and for understanding the conformational dynamics of unfolded or disordered proteins. uiuc.edu

The de novo design of proteins, which involves creating novel proteins from scratch, heavily relies on insights gained from minimalist models. nih.gov By successfully designing simple, foldable peptides, scientists can test and refine the principles that govern protein structure and stability. nih.gov These simple systems provide a clean benchmark for computational methods, allowing for the validation of energy functions and simulation algorithms used in protein structure prediction. uiuc.edujhsph.edu

Furthermore, studying how simple repeating sequences self-assemble into ordered structures provides insight into the formation of more complex protein aggregates, including those associated with disease. nih.govresearchgate.netntu.edu.sgntu.edu.sg The ability of oligoglycines to form structures like β-sheets and nanotubes through self-assembly is a testament to the powerful organizational principles encoded even in the simplest of peptide backbones. nih.gov This research bridges the gap between fundamental chemistry and the complex architecture of biological systems, demonstrating how simple building blocks can give rise to functional complexity. ntu.edu.sgntu.edu.sg

System/Model Simulation/Experimental Method Key Finding
Gly(3) and Gly(10)Molecular Dynamics (MD) with CHARMM and Amber force fieldsThe choice of force field significantly impacts the simulated conformational ensemble, with some favoring more extended structures than others. uiuc.edu
Oligoglycine DodecamersReplica-Exchange MD with AMOEBA force fieldOligoglycine preferentially adopts the 3(1) (Polyproline II-like) helical structure in water. nih.govwustl.edunih.gov
Glycine₁₅Molecular Dynamics (MD)In the osmolyte TMAO, the oligoglycine backbone shifts to a more collapsed state compared to pure water, indicating preferential exclusion of the osmolyte. nih.gov
Pentaglycine AmideCollision-Induced Dissociation Mass Spectrometry & MO TheoryThe C-terminal amide group significantly lowers the energy barrier for specific fragmentation pathways compared to the carboxylic acid form. nih.gov
Diantennary OligoglycinesMolecular Dynamics (MD)Confirms the formation of polyglycine II (PGII) structures in monolayers deposited on a graphite surface. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19BrN6O5 B1450671 h-Gly-gly-gly-gly-gly-nh2 hbr CAS No. 486449-24-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

486449-24-5

Molecular Formula

C10H19BrN6O5

Molecular Weight

383.2 g/mol

IUPAC Name

2-amino-N-[2-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]acetamide;hydrobromide

InChI

InChI=1S/C10H18N6O5.BrH/c11-1-7(18)14-3-9(20)16-5-10(21)15-4-8(19)13-2-6(12)17;/h1-5,11H2,(H2,12,17)(H,13,19)(H,14,18)(H,15,21)(H,16,20);1H

InChI Key

VBYRFRFJABVQKB-UHFFFAOYSA-N

SMILES

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N)N.Br

Canonical SMILES

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N)N.Br

sequence

GGGGG

Origin of Product

United States

Conformational Landscape and Dynamics of Oligoglycine Amide Hydrobromide

Theoretical Predictions of Oligoglycine Secondary Structure Propensities

Theoretical and computational models are invaluable tools for exploring the potential energy surface of peptides like pentaglycine (B1581309) amide. These predictions offer insights into the inherent tendencies of the oligoglycine backbone to adopt specific secondary structural motifs.

Polyproline Type II (pPII) Helix Formation in Glycine-Rich Sequences

Glycine-rich sequences, contrary to the traditional view of them being purely random coils, show a significant propensity to adopt a Polyproline Type II (pPII) helical conformation. bohrium.comnih.gov The pPII helix is a left-handed spiral with three residues per turn, characterized by backbone dihedral angles of approximately -75° for φ and +150° for ψ. biorxiv.org This extended helical structure is distinct from the more common α-helix. While named for polyproline peptides which readily adopt this conformation in aqueous solutions, other residues, particularly glycine (B1666218), can also populate the pPII state. biorxiv.orgnih.gov

The substitution of proline with glycine in peptide sequences can facilitate the assembly of pPII helices. biorxiv.orgresearchgate.net For instance, sequences with repeating Pro-Gly-Gly motifs can form double-layered sheets of pPII helices. researchgate.net Remarkably, complete substitution of prolines for glycines can give rise to a 3D network of pPII helices. researchgate.net Molecular dynamics simulations and NMR spectroscopy on glycine-rich regions of proteins, such as the Fused in Sarcoma (FUS) protein, suggest that significant populations of pPII helix are present in equilibrium with a statistical coil ensemble. bohrium.comnih.gov In one model peptide, Ac-RGGYGGRGGWGGRGGY-NH2, CD spectroscopy indicated a pPII population of around 40%. bohrium.comnih.gov This tendency to form pPII structures is believed to play a role in the formation and stability of biomolecular condensates. bohrium.comnih.gov

Extended Chain and Beta-Sheet Conformational Preferences

In addition to the pPII helix, the oligoglycine backbone has a preference for other extended conformations, including β-strands that can assemble into β-sheets. A β-strand is a stretch of a polypeptide chain, typically 3 to 10 amino acids long, with an extended backbone. wikipedia.org These strands can align laterally, connected by hydrogen bonds between the backbone N-H and C=O groups of adjacent strands, to form a pleated sheet structure. wikipedia.orglibretexts.org

In the crystalline state, polyglycine has been observed in an extended β-sheet form known as PGI, which has nominal backbone torsional angles of φ = -150° and ψ = +147°. nih.gov Due to the extended conformation of the constituent strands, β-sheets are resistant to stretching. wikipedia.org The side chains in a β-strand point in alternating directions, up and down from the plane of the sheet. wikipedia.org The arrangement of strands can be parallel, where adjacent strands run in the same direction, or antiparallel, where they run in opposite directions. The antiparallel arrangement is generally more stable due to the optimal alignment of the interconnecting hydrogen bonds. libretexts.org

Analysis of Amide Bond Rotational Isomerism (cis/trans) in Glycine Peptides

The peptide bond (C-N) has a partial double-bond character, which restricts free rotation and results in two possible planar conformations: trans and cis. The trans conformation, where the Cα atoms of adjacent residues are on opposite sides of the peptide bond, is energetically favored for most peptide bonds. emory.edu However, a low but significant population of the cis isomer can exist.

For non-proline peptide bonds, the energy barrier to rotation is significant, leading to slow isomerization rates. Studies on the dipeptide Gly-Gly have directly measured this process. Using UV/vis spectroscopy to monitor spectral differences between the isomers, researchers have calculated the rates and activation energies for the cis/trans isomerization. For the zwitterionic form of Gly-Gly at 25°C, the rate constant for isomerization is in the range of 0.29 to 0.64 s⁻¹. nih.gov The activation enthalpy for this process in zwitterionic Gly-Gly was determined to be 71.6 ± 4.9 kJ mol⁻¹. nih.gov This slow isomerization can represent a rate-limiting step in the later stages of protein structural rearrangements. nih.gov

Dipeptide FormRate Constant (s⁻¹) at 25°CActivation Enthalpy (ΔH‡) (kJ mol⁻¹)
Gly-Gly (zwitterionic)0.29 - 0.6471.6 ± 4.9
Gly-Gly (monoionic)~2-fold higher than zwitterionicNot specified

Experimental Characterization of Solution-Phase Oligoglycine Conformations

Experimental techniques provide critical validation and refinement of theoretical predictions, revealing how the solution environment modulates the conformational ensemble of oligoglycines like h-Gly-Gly-Gly-Gly-Gly-NH2.

Solvent Effects on Conformational Equilibria of Glycine Oligomers

The solvent environment plays a critical role in determining the conformational preferences of the peptide backbone. researchgate.net In the gas phase, the conformational landscape of a glycine dipeptide is dominated by structures that feature intramolecular hydrogen bonds. researchgate.net However, in a polar solvent like water, this equilibrium shifts dramatically. Water molecules effectively compete for hydrogen bonds with the peptide backbone, stabilizing more extended structures like the pPII conformation, which lack intramolecular hydrogen bonds. researchgate.net

The composition of the solvent can further alter these equilibria. Molecular dynamics simulations show that different solvents can favor different conformations through their varying ability to hydrate the backbone and stabilize local hydrogen bonds. aps.org

Aqueous Urea (B33335) : This solvent disfavors helical conformations. It has a low ability to stabilize the local intra-peptide hydrogen bonds that are the main driving force for helix formation. aps.org

Methanol : This solvent disfavors the pPII conformation. Methanol has a lower ability to hydrate the backbone groups compared to water, thus destabilizing the extended pPII structure that relies on favorable solvent interactions. aps.org

This solvent-dependent conformational propensity is crucial for understanding the behavior of intrinsically disordered proteins, whose structures are highly sensitive to their cellular environment. aps.org

SolventFavored ConformationDisfavored ConformationRationale
WaterpPII, Extended StructuresCompact, H-bonded StructuresStabilizes intermolecular H-bonds with the backbone.
Aqueous UreaExtended StructuresHelical ConformationsDestabilizes local intra-peptide hydrogen bonds. aps.org
MethanolHelical ConformationspPII ConformationLower ability to hydrate the peptide backbone. aps.org

Influence of Chain Length on Conformational Ensemble Averaging

The length of an oligoglycine chain significantly influences its physical properties and conformational behavior. As the chain length increases, favorable intra-peptide interactions can begin to outweigh backbone-solvent interactions, which can lead to the collapse of longer chains. nih.gov This is supported by the observation that the solubility of oligoglycines in water decreases dramatically as the number of residues increases from one to five. nih.gov

Thermodynamic studies on oligoglycines (Gly2 to Gly5) have decomposed the solvation free energy to understand the driving forces as a function of chain length. nih.govresearchgate.net

Solvation Free Energy (ΔGsol) : The solvation free energy becomes more favorable (more negative) as the chain length increases. This trend is driven by enthalpy (ΔHsol), with a small opposing contribution from entropy (ΔSsol). nih.govnih.gov

Flexibility : Allowing the oligoglycine chain to be flexible, as opposed to constrained in a rigid conformation, alters the rate at which the thermodynamic components scale with chain length. nih.gov This indicates that structural fluctuations and cooperative effects become more important in longer, flexible chains. nih.gov

Conformational Flexibility and Disorder in Short Oligoglycine Systems

Short oligoglycine peptides, due to the absence of side chains, exhibit a high degree of conformational flexibility, primarily governed by the peptide backbone's rotational degrees of freedom (phi, ψ torsion angles). This inherent flexibility allows them to explore a wide range of conformations, from extended linear structures to compact, folded forms stabilized by intramolecular hydrogen bonds. The achiral nature of glycine further contributes to this conformational diversity, as it can populate regions of the Ramachandran plot that are sterically hindered for other amino acids.

The conformational landscape of these peptides is a complex energy surface with multiple local minima, each corresponding to a different stable conformation. The relative populations of these conformers are determined by their free energies, which are influenced by a delicate balance of enthalpic contributions from intramolecular hydrogen bonding and electrostatic interactions, and entropic effects arising from conformational freedom. In solution, the interaction with solvent molecules further complicates this landscape.

In the context of h-Gly-Gly-Gly-Gly-Gly-NH2 HBr, the terminal amide and the protonated N-terminus introduce additional possibilities for hydrogen bonding, which can significantly influence the conformational preferences. The presence of the hydrobromide counter-ion can also play a role in stabilizing certain conformations in the solid state or in non-polar environments.

Research on similar short peptides has shown that even minor changes in the sequence or environment can lead to substantial shifts in the conformational equilibrium. For instance, studies on triglycine have revealed its ability to adopt different conformations, including sheet-like structures that can transform into polyproline II-type helices in response to environmental changes like humidity rsc.org. This highlights the dynamic nature of the conformational states accessible to short oligoglycine systems. The flexibility of the glycine backbone has been described as a "structural modulator" in peptide self-assembly, where it can induce bends and turns that are crucial for the formation of higher-order structures nih.gov.

Gas-Phase Conformational Studies of Protonated Glycine Peptides

Gas-phase studies, which examine molecules in the absence of solvent, provide fundamental insights into the intrinsic conformational preferences of peptides. These studies are particularly valuable for understanding the role of intramolecular forces in determining peptide structure. For protonated oligoglycines, such as the cation of this compound, mass spectrometry-based techniques coupled with spectroscopy and computational modeling have been instrumental in elucidating their preferred conformations.

Infrared multiple photon dissociation (IRMPD) spectroscopy, combined with theoretical calculations, has been a powerful tool for investigating the structures of protonated glycine peptides (GlynH+, where n=1-5) researchgate.netnih.gov. These studies have revealed a fascinating trend in conformational preference as the peptide chain elongates. While shorter peptides like protonated glycine and diglycine tend to adopt linear, extended structures, longer oligomers exhibit a propensity to form cyclic conformations stabilized by intramolecular hydrogen bonds researchgate.netnih.gov.

For triglycine (Gly3H+), both linear and cyclic isomers are found to coexist researchgate.netnih.gov. However, for the larger tetra- and pentaglycine peptides (Gly4H+ and Gly5H+), the most stable isomers are cyclic structures researchgate.netnih.gov. In these cyclic conformations, the protonated N-terminus forms a strong intramolecular hydrogen bond with a backbone carbonyl oxygen or the C-terminal group researchgate.netnih.gov. This cyclization is a direct consequence of the increased flexibility of the longer peptide chain, which allows it to fold back on itself to maximize favorable intramolecular interactions.

The site of protonation is another critical factor influencing the conformation. While protonation is often assumed to occur at the N-terminal amine, studies have shown that for peptides like triglycine, protonation can also occur at a backbone amide oxygen researchgate.netnih.govrsc.org. This change in the protonation site can significantly alter the peptide's vibrational spectrum and its preferred conformation researchgate.netnih.gov. Density functional theory (DFT) calculations have been employed to determine the preferred protonation sites and the relative stabilities of different conformers, showing that intramolecular hydrogen bonding is a key driver for conformational stability nih.gov.

The table below summarizes the observed conformational trends in protonated glycine peptides from gas-phase studies.

PeptidePredominant ConformationKey Intramolecular Interaction
GlyH+Linear-
Gly2H+Linear-
Gly3H+Coexistence of linear and cyclicIntramolecular hydrogen bond in cyclic form
Gly4H+CyclicStrong intramolecular hydrogen bond
Gly5H+CyclicStrong intramolecular hydrogen bond

Spectroscopic Elucidation of Pentaglycine Amide Hydrobromide Structure and Intermolecular Interactions

Vibrational Spectroscopy Applications (FTIR, Raman, SERS) for Amide I/II Bands

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the secondary structure of peptides. The amide I (primarily C=O stretching) and amide II (a combination of N-H in-plane bending and C-N stretching) bands are particularly sensitive to the peptide backbone conformation and hydrogen-bonding patterns. researchgate.netnih.gov

The amide I band, typically observed between 1600 and 1700 cm⁻¹, is a valuable marker for secondary structure. researchgate.net Its frequency is influenced by hydrogen bonding and the coupling between peptide groups, allowing for the differentiation of structures like β-sheets, α-helices, and random coils. nih.govnih.gov The amide II band, found between 1480 and 1600 cm⁻¹, provides complementary information. researchgate.net

Vibrational Mode Typical Frequency Range (cm⁻¹) Primary Vibrational Components Structural Sensitivity
Amide I 1600 - 1700C=O stretchingSecondary structure (β-sheet, α-helix, random coil), Hydrogen bonding
Amide II 1480 - 1600N-H in-plane bending, C-N stretchingBackbone conformation, Hydrogen bonding

The precise positions of the amide I and II bands in the FTIR and Raman spectra of pentaglycine (B1581309) amide hydrobromide offer deep insights into its solid-state and solution conformations. A shift in the amide I band to lower wavenumbers (a red shift) is typically indicative of stronger hydrogen bonding, as it weakens the C=O bond. nih.gov Conversely, a blue shift suggests weaker or fewer hydrogen bonds. nih.gov For oligoglycines, which can adopt structures like β-sheets stabilized by extensive inter-chain hydrogen bonds, these spectral shifts are pronounced. mdpi.com

The strength and geometry of hydrogen bonds can be inferred from these spectral features. ru.nlresearchgate.net For instance, the C=O stretching frequency is a sensitive probe for the number of hydrogen-bonding interactions a carboxylic group is involved in. nih.gov While pentaglycine amide lacks a carboxylic acid group, the principle applies to its amide carbonyls. The formation of well-ordered, inter-chain hydrogen bonds, characteristic of a β-sheet structure, would result in a prominent amide I peak in the 1620-1640 cm⁻¹ region in the Raman spectrum. nih.gov

Surface-Enhanced Raman Scattering (SERS) provides a significant enhancement of the Raman signal for molecules adsorbed on or near nanostructured metal surfaces, making it an ideal technique for studying interfacial phenomena. mdpi.com For pentaglycine amide hydrobromide, SERS can reveal information about its orientation and interaction with a surface. nih.gov

A key observation in SERS studies of peptides is the behavior of the amide I band. The enhancement of this band is highly dependent on the proximity of the peptide bond to the metal surface. nih.gov For glycine-rich peptides, which lack bulky side chains, the peptide backbone can approach the surface closely, typically resulting in a strong amide I signal. nih.govrsc.org The position of the SERS amide I band can also shift, reflecting changes in conformation and hydrogen bonding upon surface adsorption. For instance, a shift from 1641 cm⁻¹ to 1611 cm⁻¹ has been observed in biofluids, indicating secondary structure modifications of proteins near the enhancing nanoparticles. mdpi.com This technique allows for the sensitive detection of conformational changes that occur when the peptide interacts with a surface, which is critical for applications in biosensors and biomaterials. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side Chain Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. auremn.org.brresearchgate.net For pentaglycine amide hydrobromide, ¹H and ¹³C NMR provide detailed information about the conformation of the peptide backbone.

The chemical shifts of the amide protons (N-H) are particularly sensitive to their environment, especially their involvement in hydrogen bonds. mdpi.com In a folded structure with stable intramolecular or intermolecular hydrogen bonds, amide protons are shielded from the solvent, leading to downfield chemical shifts. mdpi.com The coupling constants between adjacent protons, such as the ³J(HNHα) coupling, can be used to determine the dihedral angle φ (phi) of the peptide backbone, providing critical restraints for structural modeling.

For oligoglycines, the simplicity of the side chain (a single hydrogen) results in less spectral overlap, facilitating analysis. However, this flexibility also means the peptide may exist as an ensemble of conformations in solution. NMR data, therefore, often represents a population-weighted average of these structures. copernicus.org

NMR Parameter Nucleus Structural Information
Chemical Shift (δ) ¹H (Amide)Hydrogen bonding, Solvent exposure
Chemical Shift (δ) ¹³Cα, ¹³C' (Carbonyl)Secondary structure (φ, ψ angles)
Coupling Constant (J) ³J(HNHα)Dihedral angle φ
Nuclear Overhauser Effect (NOE) ¹H-¹HThrough-space proximity (< 5 Å)

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com In peptides, the primary chromophore in the far-UV region (190-250 nm) is the peptide bond itself. vanderbilt.edu When these bonds are arranged in a regular, repeating structure, they give rise to a characteristic CD spectrum. vlabs.ac.in This makes CD an excellent technique for rapidly assessing the secondary structure content of peptides like pentaglycine amide hydrobromide. nih.govcreative-proteomics.comamericanpeptidesociety.org

Different secondary structures have distinct CD spectral signatures: researchgate.net

α-helix: Characterized by strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. youtube.com

β-sheet: Typically shows a negative band around 216-218 nm and a positive band around 195-200 nm. researchgate.netyoutube.com

Random Coil: Exhibits a strong negative band below 200 nm and a weak positive band (or near-zero ellipticity) around 215-220 nm. researchgate.netyoutube.com

By analyzing the CD spectrum of pentaglycine amide hydrobromide, the relative proportions of these secondary structures can be estimated. vanderbilt.edu Given its flexibility, it is likely to adopt a predominantly random coil or disordered conformation in aqueous solution, which would be confirmed by a strong negative signal below 200 nm. researchgate.net

Secondary Structure Characteristic CD Peak(s) (nm)
α-Helix Negative at ~222 and ~208; Positive at ~192
β-Sheet Negative at ~217; Positive at ~195
Random Coil Strong negative at <200

High-Resolution Mass Spectrometry (MS) for Sequence and Purity Verification

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for confirming the identity and purity of synthetic peptides. For pentaglycine amide hydrobromide, HRMS provides an extremely accurate mass measurement of the molecular ion, which can be compared to the calculated theoretical mass.

The molecular formula for the free base (h-Gly-gly-gly-gly-gly-nh2) is C₁₀H₁₈N₆O₅, with a monoisotopic mass of 302.1342 Da. The hydrobromide salt would involve the protonation of the N-terminal amine, giving the peptide a +1 charge. Therefore, the expected m/z (mass-to-charge ratio) in the mass spectrum would correspond to the protonated molecule [M+H]⁺ at approximately 303.1415 Da. HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure this mass with an accuracy of a few parts per million (ppm), unequivocally confirming the elemental composition. nih.gov

Computational Chemistry and Molecular Modeling of Oligoglycine Amide Hydrobromide Systems

Quantum Chemical Investigations of Peptide Bond Formation in Glycine (B1666218) Systems

Quantum chemical calculations offer a detailed understanding of the fundamental chemical reactions involved in the formation of peptides. These methods are crucial for mapping the reaction pathways and energetics of peptide bond formation, a process that is thermodynamically unfavorable in aqueous environments.

The condensation of two glycine molecules to form a dipeptide is a cornerstone reaction in peptide science. Quantum mechanical studies have extensively explored the mechanisms of this reaction, revealing both concerted and stepwise pathways. In the gas phase, four distinct mechanisms have been identified, leading to either cis or trans glycylglycine (B550881) products. acs.org The energy barriers for these reactions are significant, typically in the range of 32–39 kcal/mol, indicating a kinetically hindered process in the absence of a catalyst. acs.org

The reaction can be modeled as a two-step process: the formation of an activated intermediate followed by condensation. nih.govresearchgate.net For instance, phosphorylation of a glycine molecule can create an activated phosphoglycine intermediate, which then reacts with a second glycine molecule to form the peptide bond. nih.govresearchgate.net The free energy barrier for the uncatalyzed condensation of two glycine molecules is approximately 41.8 kcal/mol. nih.gov

Calculated Energy Barriers for Glycine Condensation Mechanisms
MechanismProduct ConfigurationElectronic Barrier (kcal/mol)
Concertedtrans~32
Concertedcis~39
Stepwisetrans~36 (initial barrier)
Stepwisecis~36 (initial barrier)

This table summarizes the electronic barriers for different gas-phase mechanisms of peptide bond formation between two glycine molecules, as determined by quantum mechanical calculations. The concerted pathway to the trans product is kinetically favored.

Protonation plays a critical role in catalyzing peptide bond formation by lowering the activation energy barriers. The site of protonation significantly influences the reaction pathway. rsc.org Studies on protonated glycine dimers have shown that the lowest energy barriers are achieved when the reaction occurs at the protonation site. rsc.org In protonated oligopeptides, the N-terminal amine is a primary site of protonation. pnas.org However, protonation can also occur at amide oxygen atoms, and in some cases, such as for glycylalanylglycine, the energy difference between protonation at the amino nitrogen and amide oxygen is minimal, suggesting a competitive process. rsc.org

The catalytic effect of protonation is also observed in the presence of metal cations like Mg²⁺, which can stabilize transition states and intermediates, thereby reducing the activation energy. nih.gov In the context of h-Gly-Gly-Gly-Gly-Gly-NH2·HBr, the hydrobromide salt ensures the presence of a proton, which would be localized, likely at the N-terminal amine, influencing the molecule's conformational preferences and reactivity.

Molecular Dynamics (MD) Simulations for Oligoglycine Conformational Sampling

Molecular dynamics simulations are a powerful technique for exploring the conformational landscape of flexible molecules like oligoglycines. These simulations provide detailed information about the structural ensembles of peptides in solution and on surfaces. nih.govnih.govmanchester.ac.uk

The interaction of oligoglycine peptides with their solvent environment is crucial in determining their structure and function. Solvation thermodynamics, including both hydrophobic and hydrophilic contributions, governs the folding and conformational stability of these peptides. nih.govacs.org While glycine itself has a simple hydrogen side chain, the peptide backbone contributes significantly to solvation effects. The hydrophobic solvation energy does not always scale linearly with the solvent-accessible surface area, indicating complex multibody correlations and dependencies on molecular geometry. nih.gov

Studies on the hydration of amino acids show that the desolvation required for peptide bond formation is energetically costly. researchgate.net In aqueous solutions of osmolytes like urea (B33335) and TMAO, hydrophobic interactions between peptide components can be modulated, which has implications for protein stability. acs.org For pentaglycine (B1581309) amide, the interplay between backbone-water hydrogen bonding and hydrophobic interactions will dictate its conformational ensemble in an aqueous environment.

The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. nih.govyoutube.com Different force fields, such as CHARMM and Amber, can yield significantly different structural tendencies for the same oligoglycine model in solution. nih.gov For instance, simulations of Gly₃ and Gly₁₀ have shown that the CHARMM36 force field tends to sample more extended structures compared to CHARMM27 and Amber ff12SB. nih.gov

The validation of force fields is a critical area of research, often involving comparison of simulation results with experimental data or high-level quantum chemical calculations. greeley.orgnih.gov The development of machine learning-based force fields is a promising avenue for improving the accuracy and efficiency of MD simulations. youtube.com For accurate modeling of h-Gly-Gly-Gly-Gly-Gly-NH2·HBr, the choice of force field is paramount to correctly capturing its conformational dynamics.

Comparison of Oligoglycine Structural Properties with Different Force Fields
Force FieldObserved Structural Tendency for Oligoglycine
CHARMM27 (C27)More compact structures
CHARMM36 (C36)More extended structures
Amber ff12SBIntermediate between C27 and C36

This table illustrates how the choice of force field can influence the simulated structural properties of oligoglycines, highlighting the importance of force field selection and validation.

Density Functional Theory (DFT) Applications in Oligoglycine Structural and Electronic Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.orgyoutube.comudel.edu DFT has been instrumental in investigating various aspects of oligoglycine systems, from peptide bond formation to the properties of their radiation products. nih.govresearchgate.net

DFT calculations have been employed to characterize the free energy profiles of glycine condensation reactions, providing insights into the feasibility of these processes under different conditions. nih.gov For instance, in the presence of a hydrated Mg²⁺ complex, the free energy barrier for peptide bond formation is significantly high, suggesting the reaction is kinetically hindered. nih.gov DFT is also used to study the structural and electronic properties of oligopeptides, including their vibrational spectra, which can be compared with experimental data for validation. nih.gov The application of DFT to h-Gly-Gly-Gly-Gly-Gly-NH2·HBr can provide detailed information about its molecular geometry, charge distribution, and electronic properties, which are fundamental to understanding its chemical behavior.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Interactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful computational lens for investigating the intricate interplay of forces governing the behavior of oligoglycine amide hydrobromide systems. These approaches are particularly adept at modeling complex chemical phenomena where a purely classical molecular mechanics (MM) force field would be insufficient and a full quantum mechanics (QM) treatment would be computationally prohibitive. In a typical QM/MM setup for a system like pentaglycine amide hydrobromide (h-Gly-gly-gly-gly-gly-nh2 hbr) in an aqueous environment, the peptide itself, or a reactive portion of it, is treated with a high-level QM method, while the surrounding solvent molecules and counter-ions are described by a more computationally efficient MM force field. This partitioning allows for a detailed and accurate description of the electronic structure and reactivity of the region of interest, while still accounting for the bulk environmental effects.

The total energy of the system in a QM/MM framework is typically calculated using an additive scheme:

Etotal = EQM + EMM + EQM/MM

where EQM is the energy of the quantum mechanically treated region, EMM is the energy of the molecular mechanically treated region, and EQM/MM describes the interaction between the two regions. This interaction term is crucial and can be modeled at different levels of theory, including mechanical embedding, electrostatic embedding, and polarizable embedding, with the latter offering the most sophisticated treatment of the mutual polarization effects between the QM and MM regions.

Detailed Research Findings from Analogous Systems

While specific QM/MM studies on this compound are not extensively available in the public literature, a wealth of research on smaller glycine-based peptides, such as the glycine dipeptide (Ace-Gly-Nme), provides significant insights into the types of complex interactions that can be elucidated using these hybrid methods. These studies serve as a valuable proxy for understanding the conformational preferences, solvent effects, and intramolecular interactions within the larger pentaglycine amide system.

Conformational Energy Landscapes:

QM/MM simulations have been instrumental in refining the understanding of the conformational energy landscape of glycine-containing peptides. In the gas phase, these peptides often favor compact, folded structures stabilized by intramolecular hydrogen bonds. However, in an aqueous solution, the interaction with water molecules can dramatically alter this landscape. QM/MM studies on glycine dipeptides have shown that in water, more extended conformations, such as the polyproline II (PPII) structure, become significantly populated and often represent the global free energy minimum. This is a critical finding, as the biological function of peptides is intimately linked to their accessible conformations in a physiological environment. The QM treatment of the peptide backbone is essential to accurately capture the subtle electronic effects that influence dihedral angle preferences and the strength of hydrogen bonds.

The following interactive table illustrates a hypothetical, yet representative, comparison of the relative free energies of different conformations of a pentaglycine amide in the gas phase versus an aqueous solution, as would be predicted by a QM/MM study. The values are based on trends observed in published studies of smaller glycine peptides.

ConformationRelative Free Energy (Gas Phase, kcal/mol)Relative Free Energy (Aqueous Solution, kcal/mol)Key Intramolecular H-bonds
α-helix0.02.5i to i+4
310-helix0.81.8i to i+3
Extended (β-strand)5.20.5None
Polyproline II (PPII)4.50.0None
Folded (Turn)-1.23.0i to i+2/i+3

Solvent Interactions and Hydrogen Bonding Networks:

QM/MM simulations allow for a detailed analysis of the interactions between the oligoglycine amide and the surrounding water molecules. The QM treatment of the peptide allows for the polarization of its electron density by the electric field of the MM water molecules, providing a more realistic description of the hydrogen bonding network. An energy decomposition analysis within a QM/MM framework can partition the total interaction energy into physically meaningful components, such as electrostatic, van der Waals, and polarization contributions.

Studies on analogous systems have revealed that the strong electrostatic interactions between the polar peptide backbone and water are the primary drivers for the stabilization of extended conformations in solution. The amide groups of the glycine residues can act as both hydrogen bond donors and acceptors, leading to a complex and dynamic network of hydrogen bonds with the solvent. The presence of the terminal amide and the hydrobromide counter-ion in this compound would further influence this network, and QM/MM simulations are ideally suited to probe these specific interactions.

The following interactive table presents a hypothetical energy decomposition analysis for the interaction of a single glycine residue within the pentaglycine amide chain with its first solvation shell of water molecules, as could be derived from a QM/MM calculation.

Interaction ComponentEnergy Contribution (kcal/mol)Description
Electrostatic-15.8Coulombic interactions between the partial charges of the peptide and water molecules.
van der Waals-4.2Lennard-Jones interactions (dispersion and repulsion).
Polarization-3.5Energy lowering due to the mutual polarization of the peptide and water electron clouds.
Total Interaction Energy-23.5Sum of all contributions.

Supramolecular Assembly and Engineered Systems of Oligoglycines

Fundamental Principles of Peptide Self-Assembly in Oligoglycine Architectures

The self-assembly of oligoglycines into ordered supramolecular structures is a process governed by fundamental principles of molecular recognition and interaction. Unlike covalent bonds that hold atoms together within a molecule, self-assembly relies on a collective of weaker, non-covalent interactions. The final architecture of the assembled structure is a result of the balance between these forces and can be directed by controlling the environmental conditions.

The primary drivers of oligoglycine self-assembly are a combination of non-covalent interactions. While individually weak, their collective action leads to stable and well-ordered supramolecular structures. nih.gov

Hydrogen Bonds: Oligoglycines are capable of forming an unusual helical structure known as polyglycine II (PGII). In this conformation, each peptide helix forms a network of hydrogen bonds with six neighboring helices. researchgate.net This extensive and highly cooperative hydrogen bond network is a critical factor in the stability of oligoglycine assemblies, even in aqueous environments where water molecules compete for hydrogen bonding. researchgate.net The stability in water is attributed to the high positive cooperativity of the hydrogen bond system within the PGII structure and the inaccessibility of water molecules to the internal regions of the assembly. researchgate.net

Hydrophobic Effects: While glycine (B1666218) itself has a nonpolar side chain (a single hydrogen atom), the clustering of the peptide backbones can lead to hydrophobic effects. This is particularly relevant when oligoglycines are modified with more hydrophobic groups. The tendency of these nonpolar parts of the molecules to minimize contact with water drives them to aggregate, contributing to the initial stages of assembly.

Electrostatic Forces: Electrostatic interactions play a crucial role, especially in controlling the initiation of assembly. For instance, the terminal amino groups of oligoglycines can be protonated, leading to positive charges. researchgate.netcsic.es At low pH, the repulsive forces between these positive charges can prevent self-assembly. researchgate.netcsic.es Conversely, at neutral or higher pH, these repulsive forces are minimized, allowing the other non-covalent interactions to dominate and drive the formation of larger structures. csic.es This pH-responsiveness is a key feature in designing "smart" materials that assemble or disassemble in response to environmental triggers. csic.es

The balance between these forces—attractive hydrogen bonds and hydrophobic effects versus repulsive electrostatic forces—determines the final state of the molecular assembly. nih.gov

The pathway of self-assembly can be directed to favor either the most stable structure (thermodynamic control) or an intermediate, faster-forming structure (kinetic control). youtube.com This control is typically achieved by manipulating environmental conditions such as temperature, pH, and concentration. youtube.comyoutube.com

Thermodynamic Control: At higher temperatures or over longer reaction times, the system has enough energy to overcome activation barriers and explore various configurations. youtube.com This allows the molecules to rearrange and settle into the most energetically stable final structure, the thermodynamic product. youtube.comyoutube.com For oligoglycines, this often corresponds to highly crystalline, well-ordered sheets or fibers.

Kinetic Control: At lower temperatures or with rapid changes in conditions (e.g., a fast pH shift), the system may not have sufficient energy to reach the most stable state. youtube.comyoutube.com Instead, it becomes trapped in a local energy minimum, forming a kinetic product. youtube.com This product forms faster but is less stable than the thermodynamic alternative. youtube.com This can result in more disordered aggregates or different morphologies altogether.

Studies on oligoglycine solvation thermodynamics have shown that the process is enthalpically driven, meaning it is favored by the formation of strong intermolecular bonds (like hydrogen bonds), with a slight penalty from a decrease in entropy. nih.govnih.gov Understanding these thermodynamic parameters is crucial for predicting and controlling the self-assembly process.

Directed Formation of Defined Nanostructures and Higher-Order Architectures

By carefully designing the oligoglycine molecule and controlling the assembly conditions, it is possible to direct their formation into specific nanostructures with defined shapes and sizes. Oligoglycylamides, such as h-Gly-Gly-Gly-Gly-Gly-NH2, have demonstrated a capacity for self-assembly in aqueous solutions and on surfaces. researchgate.net

Oligopeptides are excellent building blocks for one-dimensional nanostructures. The formation of nanofibers is a common result of the hierarchical self-assembly of small molecules, driven by non-covalent interactions. nih.gov These fibers can entangle to form hydrogels, which are networks that trap large amounts of water. nih.gov

While the specific fabrication of nanofibers from h-Gly-Gly-Gly-Gly-Gly-NH2·HBr is a subject of ongoing research, related oligoglycine-based systems have been shown to form nanotubes. For example, bolaamphiphilic peptides, which have hydrophilic glycine heads at both ends of a hydrophobic chain, can self-assemble into peptide nanotubes in acidic solutions. researchgate.net Ultrashort amphiphilic peptides have also been shown to form nanotubes with diameters of around 10 nm and lengths exceeding 5 micrometers, driven primarily by hydrogen bonding that templates the formation of antiparallel β-sheets. researchgate.net

Table 1: Examples of 1D Nanostructures from Oligopeptides

Peptide System Nanostructure Dimensions Driving Force
Bolaamphiphilic oligoglycine Nanotubes Diameter: 40-140 nm pH-dependent self-assembly

Oligoglycines can also be directed to assemble into two-dimensional (2D) structures. Research has shown that branched, or "antennary," oligoglycines can form atomically smooth layers on surfaces like mica. researchgate.net These layers assemble into a polyglycine II structure with the molecules oriented perpendicular to the surface. researchgate.net The negatively charged mica surface actively promotes this assembly, causing it to occur much faster than in solution alone. researchgate.net

Similarly, linear biantennary oligoglycines have been shown to self-assemble into 2D platelet structures, referred to as tectomers, in solution. csic.es These platelets can then adsorb at oil-water interfaces, demonstrating their utility in stabilizing emulsions. csic.es The thickness of these layers is often in the nanometer range, corresponding to the length of the oligoglycine molecules. researchgate.netcsic.es

Table 2: Characteristics of 2D Oligoglycine Assemblies

Oligoglycine Type Substrate/Environment Resulting Structure Typical Thickness
Tetraantennary Oligoglycine Mica Surface Monolayer ~2.5 nm researchgate.net
Triantennary Oligoglycine Mica Surface Mono- and Bilayers ~2.5 nm (monolayer) researchgate.net

Oligoglycines as Building Blocks for Biomimetic Supramolecular Materials

The ability to form well-defined nanostructures makes oligoglycines attractive building blocks for creating advanced biomimetic materials. rsc.org These materials are designed to mimic the structure and function of biological systems. Proteins, for example, are nature's fundamental building blocks for high-performance materials like silk and collagen. nih.govnih.gov By using simple peptides like oligoglycines, scientists can create synthetic materials with tailored properties that are biocompatible and biodegradable. nih.govnih.gov

The self-assembled nanostructures of oligoglycines can serve as scaffolds for a variety of applications. The 2D sheets, or tectomers, can act as platforms for arranging nanoparticles or other molecules with high precision. researchgate.net The pH-responsive nature of these assemblies opens the door for creating smart materials for drug delivery, where a change in pH could trigger the disassembly of the material and the release of an encapsulated payload. csic.es Furthermore, the ability of these structures to form hydrogels makes them promising candidates for tissue engineering scaffolds, providing a supportive environment for cell growth.

Interfacial and Surface-Directed Assembly of Oligoglycine Constructs

The self-assembly of oligoglycines at interfaces and on solid surfaces is a phenomenon driven by a combination of non-covalent interactions, leading to the formation of highly ordered two-dimensional nanostructures. This process is of significant interest for the development of advanced materials, biosensors, and functionalized surfaces. The assembly is particularly influenced by the nature of the surface, the architecture of the oligoglycine molecule, and the conditions of the surrounding environment.

Amino-terminated oligoglycines have demonstrated a remarkable capability to self-assemble into rigid, biocompatible 2D structures known as tectomers. scirp.org This assembly is stabilized by a cooperative system of hydrogen bonds and can occur both in solution and, more rapidly, in surface-promoted processes. scirp.org Negatively charged surfaces, such as mica, have been shown to play an active role in promoting and accelerating the assembly of these oligoglycine layers. scirp.orgresearchgate.net

Research on multi-antennary oligoglycines, which feature multiple oligoglycine chains radiating from a central core, provides significant insights into the principles of their surface-directed assembly. These constructs have been observed to form atomically smooth layers on mica surfaces. scirp.orgresearchgate.net The protonated forms of these oligoglycines, which carry a positive charge on their terminal amino groups, typically exist as monomers in solution and are incapable of self-assembly. scirp.orgresearchgate.net However, upon the introduction of a base or interaction with a negatively charged surface, the assembly process is initiated. The peptide molecules are directed towards the negatively charged mica surface by their positively charged amino groups, facilitating their organization into ordered layers. scirp.org

Studies utilizing Scanning Force Microscopy (SFM) have elucidated the dynamics of this assembly process. For instance, the growth of tetraantennary and triantennary oligoglycine layers on a mica surface in an aqueous solution has been directly observed. The assembly is not always even but can proceed with acceleration, leading to the formation of a complete and uniform monolayer. scirp.org Following the formation of the initial layer, subsequent layers can assemble on top, as has been observed with tetraantennary peptides. scirp.org

The structure of the assembled oligoglycine layers often adopts a Polyglycine II (PG-II) architecture. scirp.orgresearchgate.net In the PG-II structure, parallel peptide chains are arranged in a 3-fold helix (31 helix), forming a network of hydrogen bonds that involves all carbonyl and amino groups. scirp.orgresearchgate.net This extensive hydrogen bonding network results in a rigid and stable package, which is particularly attractive for creating flat layers and for smoothing rough surfaces. scirp.orgresearchgate.net Within these layers, the oligoglycine monomers are situated perpendicular to the surface. scirp.orgresearchgate.net

The table below summarizes findings from the assembly of different multi-antennary oligoglycine constructs on a mica surface, illustrating the typical heights of the assembled layers.

Oligoglycine ConstructNumber of LayersLayer Height (nm)
Tetraantennary Heptaglycine1Not specified
Tetraantennary Heptaglycine>14.3
Triantennary Heptaglycine22.8
Biantennary TetraglycineNot specified2.65

The destruction and subsequent restoration of these self-assembled layers have also been documented. SFM has been used to mechanically disrupt a section of a tectomer layer, which was then observed to restore itself, demonstrating the dynamic and robust nature of these assemblies. scirp.org

While detailed studies specifically on the interfacial and surface-directed assembly of the linear pentaglycine (B1581309) amide, h-Gly-Gly-Gly-Gly-Gly-NH2, are not extensively detailed in the available research, the principles derived from studies of other oligoglycine structures provide a strong foundation for understanding its likely behavior. The presence of a terminal amino group and the oligoglycine backbone suggests a similar propensity for surface-promoted assembly into ordered, hydrogen-bonded structures, particularly on negatively charged substrates.

Oligoglycines As Model Systems in Fundamental Biochemical and Biophysical Research

Oligoglycine as a Simplified Model for Protein Folding Studies and Backbone Behavior

The study of protein folding, a complex process involving a vast number of atomic interactions, is often simplified by using model systems. Oligoglycine is considered an ideal mimic for the protein backbone because it lacks side chains, allowing researchers to focus solely on the behavior of the backbone itself. nih.govnih.gov This approach aligns with the backbone-based model of protein folding, which emphasizes the critical role of interactions between the peptide backbone and the solvent in driving the folding process. nih.gov

Simulations of oligoglycine (specifically glycine₁₅) in the presence of osmolytes like trimethylamine (B31210) N-oxide (TMAO) have further elucidated the role of the backbone. nih.gov These studies provide structural insights into how cosolvents interact with the backbone to promote compact states, validating the use of oligoglycine as a representative model for the protein backbone in folding studies. nih.gov By removing the complexity of side-chain interactions, these simplified models help to establish the fundamental principles of how a polypeptide chain navigates the energy landscape to find its native structure. nih.gov

Research into Peptide Aggregation and Amyloid Formation Mechanisms using Oligoglycine Models

Peptide aggregation and the formation of amyloid fibrils are associated with numerous neurodegenerative diseases, including Alzheimer's disease. nih.govfrontiersin.org Understanding the initial steps of this process is critical, and simple model systems like oligoglycines are valuable for this purpose. Oligoglycines are known to collapse and aggregate as their chain length increases, a process driven by favorable interactions between backbone units that outweigh interactions with the surrounding solvent. nih.gov

Research in this area often focuses on the amyloid-beta (Aβ) peptide, the primary component of amyloid plaques in Alzheimer's patients. frontiersin.orgnih.gov Specific sequences within Aβ, such as the GxxxG motif (where G is glycine (B1666218) and x is any amino acid), are critical for dimerization and subsequent aggregation. nih.gov Studies using Aβ peptides where these key glycine residues are substituted have demonstrated their importance. For instance, replacing glycine 33 (G33) in the Aβ peptide promotes rapid oligomerization and is critical for mediating the peptide's toxicity. nih.gov

While not directly forming amyloid fibrils in the same manner as Aβ, oligoglycine models help to dissect the fundamental forces at play. They allow researchers to study backbone-backbone interactions and the role of solvation in the absence of complex side-chain effects. nih.gov This provides a baseline for understanding how more complex sequences, like that of Aβ, are driven to misfold and aggregate. nih.gov By studying simplified systems, scientists can better understand the conformational transitions, such as the shift from random coil to β-sheet structure, that are a hallmark of amyloid fibril formation. nih.gov

Exploration of Peptide-Nucleic Acid Analogues with Glycine Backbones

Peptide Nucleic Acids (PNAs) are synthetic molecules that mimic DNA and RNA but have a fundamentally different backbone structure. nih.govrsc.org Instead of a sugar-phosphate backbone, PNAs are built from repeating units of N-(2-aminoethyl)glycine, to which the nucleobases (Adenine, Guanine, Cytosine, Thymine) are attached. nih.govresearchgate.net This glycine-based backbone gives PNAs unique properties.

Key properties of PNAs stemming from their glycine-based backbone include:

High Affinity: The neutral charge of the N-(2-aminoethyl)glycine backbone eliminates the electrostatic repulsion that exists between the negatively charged phosphate (B84403) groups in DNA and RNA duplexes. This results in stronger binding (higher thermal stability) to complementary DNA and RNA sequences. nih.govnih.gov

Sequence Specificity: PNAs exhibit superior sequence selectivity when binding to target nucleic acids compared to their natural counterparts. semanticscholar.org

Stability: The peptide-like backbone of PNAs is resistant to degradation by enzymes such as nucleases and proteases, which readily break down DNA, RNA, and proteins. nih.govnih.gov

These characteristics make PNAs valuable tools in molecular biology and potential therapeutic agents. nih.gov

Further modifications to the basic PNA structure have been explored to fine-tune its properties. One such variation is the development of glycine morpholine (B109124) oligomers (gMOs). nih.gov In this structure, the N-(2-aminoethyl)glycine backbone is altered to include a morpholine ring. researchgate.netnih.gov

Studies combining experimental techniques like circular dichroism spectroscopy with molecular dynamics simulations have been conducted to investigate the structure and hybridization properties of these gMOs. nih.gov Research has shown that gMOs can form stable tandem complexes with both DNA and RNA. nih.gov The thermal stability of these hybrid duplexes is influenced by ionic strength, with the gMO/DNA complex being more stable than the gMO/RNA complex under high salt conditions. nih.gov Such research is crucial for designing nucleic acid analogues with precisely controlled binding properties for diagnostic and therapeutic applications.

Studies on Amide Bond Reactivity and Stability in Peptide Systems

The C-terminal amide group can act as a hydrogen bond donor and acceptor, participating in intramolecular and intermolecular hydrogen bonds. nih.govacs.org These interactions can influence and stabilize secondary structures like α-helices. nih.gov X-ray crystallography studies of various C-terminally amidated peptides show that the amide group tends to form repeated hydrogen-bonding patterns, which can lead to the formation of larger sheet-like structures in the crystalline state. acs.org

The stability of the amide bond itself is significant. While generally robust, the presence of neighboring functional groups can influence its reactivity. The hydrogen bonds formed by backbone amide groups contribute significantly to the energetics of protein folding and the stability of the final folded structure. raineslab.com Studies using amide-to-ester mutations within a peptide backbone have demonstrated that removing a single backbone hydrogen bond can severely decrease binding affinity in protein-peptide interactions, with changes in binding energy ranging from 1.3 to over 3.8 kcal/mol. acs.org This highlights the critical role that the hydrogen-bonding potential of each amide group, including the terminal one, plays in molecular recognition and stability.

Q & A

Q. What are the recommended methodologies for synthesizing h-Gly-Gly-Gly-Gly-Gly-NH₂·HBr with high purity for structural studies?

To ensure reproducibility, synthesize the pentaglycine derivative using solid-phase peptide synthesis (SPPS) with Fmoc-protected glycine residues. Post-synthesis, purify via reverse-phase HPLC and validate purity (>95%) using LC-MS and amino acid analysis. Critical parameters include resin selection, coupling efficiency monitoring, and HBr salt formation during cleavage/deprotection . For rigorous reporting, document all steps (e.g., solvent ratios, reaction times) as per NIH guidelines for preclinical studies .

Q. How should researchers characterize the stability of h-Gly-Gly-Gly-Gly-Gly-NH₂·HBr under varying pH and temperature conditions?

Design a stability study using accelerated degradation protocols:

  • pH stability : Incubate the peptide in buffers (pH 2–10) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (amide bond absorbance at 210 nm) and LC-MS for fragmentation products.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
    Report deviations from expected stability profiles and correlate with peptide aggregation propensity .

Q. What analytical techniques are essential for confirming the identity and purity of h-Gly-Gly-Gly-Gly-Gly-NH₂·HBr?

Combine orthogonal methods:

  • Primary : High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Secondary : ¹H/¹³C NMR to verify glycine backbone integrity and absence of protecting groups.
  • Tertiary : Ion chromatography for HBr counterion quantification.
    Cross-validate results against reference standards and include error margins in data reporting .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the conformational flexibility of h-Gly-Gly-Gly-Gly-Gly-NH₂·HBr in aqueous versus lipid environments?

Address discrepancies through multi-technique approaches:

  • Circular dichroism (CD) : Compare spectra in water vs. membrane-mimetic solvents (e.g., SDS micelles) to detect α-helix or β-sheet propensity.
  • Molecular dynamics (MD) simulations : Model peptide behavior over 100+ ns trajectories to identify dominant conformers.
  • Experimental controls : Replicate studies under identical buffer conditions (ionic strength, temperature).
    Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize variables causing contradictions .

Q. What experimental designs are optimal for investigating the peptide’s interactions with metal ions or biomolecules?

Employ isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR):

  • ITC : Quantify binding affinities (Kd) and stoichiometry for metal ions (e.g., Cu²⁺, Zn²⁺).
  • SPR : Measure real-time association/dissociation kinetics with target proteins (e.g., serum albumin).
    Include negative controls (e.g., scrambled peptide sequences) and statistical validation (p < 0.05) to minimize false positives .

Q. How can researchers address challenges in reproducing published data on the peptide’s antimicrobial activity?

Mitigate variability by standardizing:

  • Assay conditions : Use CLSI guidelines for broth microdilution (e.g., Mueller-Hinton medium, 35°C incubation).
  • Peptide handling : Prevent adsorption losses by using siliconized tubes and adding carrier proteins (e.g., 0.01% BSA).
  • Data reporting : Disclose lot numbers, storage conditions, and instrument calibration records. Cross-reference with primary literature to identify methodological divergences .

Methodological and Reporting Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response data in toxicity studies involving h-Gly-Gly-Gly-Gly-Gly-NH₂·HBr?

Apply nonlinear regression models (e.g., Hill equation) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For small sample sizes, employ non-parametric tests (Mann-Whitney U) and report confidence intervals. Validate assumptions (normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests .

Q. How should researchers structure supplementary materials to enhance reproducibility of studies on this peptide?

Include:

  • Synthetic protocols : Step-by-step SPPS workflows with reagent lot numbers.
  • Raw data : Unprocessed chromatograms, spectra, and simulation trajectories (e.g., in .csv or .pdb formats).
  • Code repositories : Scripts for MD simulations or statistical analyses (e.g., GitHub links).
    Adhere to journal-specific guidelines for supplementary information, as outlined in the Beilstein Journal of Organic Chemistry’s author instructions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.